4-Amino-4-methylpentanoic acid
Overview
Description
Synthesis Analysis
Recent studies have developed efficient synthesis methods for 4-Amino-4-methylpentanoic acid and its derivatives. Salamone et al. (2023) reported a modular approach to synthesize 4-mercapto-4-methylpentanoic acid, a closely related compound, highlighting the advantages of their method over traditional routes (Salamone et al., 2023). Additionally, Mei et al. (2010) improved the enantioselective synthesis of a protected form of a similar compound, demonstrating advancements in synthesis efficiency and selectivity (Mei et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Amino-4-methylpentanoic acid and its analogs has been extensively studied to understand its reactivity and interaction with biological targets. For instance, the work by Murtagh et al. (2011) on a structurally related α2δ ligand underscores the importance of stereochemistry and molecular orientation in designing compounds for large-scale manufacture (Murtagh et al., 2011).
Chemical Reactions and Properties
Research by Piscopo et al. (2016) on the diastereoselective synthesis of a pharmaceutically relevant 4-aminopentanoic acid derivative highlights the chemical reactions and properties of these compounds. Their study showcases the use of chiral homogeneous catalysts in biphasic reaction media, emphasizing the compound's versatility in synthetic chemistry (Piscopo et al., 2016).
Physical Properties Analysis
The physical properties of 4-Amino-4-methylpentanoic acid derivatives, such as solubility, melting point, and stability, are crucial for their application in various fields. Although specific studies focusing on the physical properties of 4-Amino-4-methylpentanoic acid were not highlighted in this search, the general trend in related research points to a deep understanding of how structural variations affect these properties.
Chemical Properties Analysis
The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific transformations, are essential for the application of 4-Amino-4-methylpentanoic acid in synthesis and drug development. Zhou et al. (2022) demonstrated a sustainable enzymatic approach to transform levulinic acid into (R)-4-aminopentanoic acid, showcasing the innovative methods being developed to harness the chemical properties of amino acids for industrial applications (Zhou et al., 2022).
Scientific Research Applications
Antifungal Metabolites Production
- Scientific Field: Microbiology
- Application Summary: 4-Amino-4-methylpentanoic acid is used in the production of antifungal metabolites by Lactobacillus plantarum and Lactobacillus coryniformis, which are isolated from rice rinsed water .
- Methods of Application: The antifungal metabolites from both Lactobacillus species were extracted by polarity-based solvents in which ethyl acetate showed remarkable antifungal activity against Aspergillus flavus and Aspergillus fumigatus .
- Results: Different organic acids and fatty acids have been identified by reversed-phase high-performance liquid chromatography (RP-HPLC) and gas chromatography–mass spectrometry (GC–MS) analysis, respectively . A novel fatty acid (i.e. 12-hydroxydodecanoic acid) has also been explored and found as potential metabolite against filamentous fungi .
Laboratory Chemicals Manufacture
- Scientific Field: Chemistry
- Application Summary: 4-Amino-4-methylpentanoic acid is used in the manufacture of laboratory chemicals .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
Chemical Research
- Scientific Field: Chemistry
- Application Summary: 4-Amino-4-methylpentanoic acid is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
Sterols Formation
- Scientific Field: Biochemistry
- Application Summary: D-Leucine, which is a stereoisomer of 4-Amino-4-methylpentanoic acid, is used in the formation of sterols .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
Thermodynamic Property Analysis
- Scientific Field: Thermodynamics
- Application Summary: 4-Amino-4-methylpentanoic acid is used in the analysis of thermodynamic property data for pure compounds .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
Crystal Structure Analysis
- Scientific Field: Crystallography
- Application Summary: 4-Amino-4-methylpentanoic acid is used in the analysis of crystal structures .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results: The outcomes of this application are not specified in the source .
properties
IUPAC Name |
4-amino-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-6(2,7)4-3-5(8)9/h3-4,7H2,1-2H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNOWMWZNCOYIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281177 | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-methylpentanoic acid | |
CAS RN |
3235-46-9 | |
Record name | 3235-46-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20667 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-amino-4-methylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20281177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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